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Compound of Interest |

Compound Name: 5-Chloro-2-phenyilthiazole
CAS No.: 141305-41-1
Cat. No. B3047526
. J

Executive Summary

5-Chloro-2-phenylthiazole (CAS: 21039-88-7) represents a critical scaffold in medicinal
chemistry, particularly in the development of antifungal agents, adenosine receptor antagonists,
and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies on the precise
regioselective chlorination of the thiazole ring at the C5 position.

This technical guide provides a comprehensive spectroscopic atlas for 5-Chloro-2-
phenylthiazole. It synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data to establish a self-validating analytical workflow. The guide emphasizes
the differentiation of the target 5-chloro isomer from potential 4-chloro regioisomers and
unreacted starting materials.

Chemical Identity & Physicochemical Constants[1]

[2][3][4][5]

Before spectroscopic analysis, the analyte must be verified against standard physicochemical
properties to ensure sample homogeneity.
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Property Value /| Description

IUPAC Name 5-Chloro-2-phenyl-1,3-thiazole
Molecular Formula CoHeCINS

Molecular Weight 195.67 g/mol (Average)
Monoisotopic Mass 195.00 g/mol (3°Cl)

Appearance White to off-white crystalline solid
Melting Point 78-80 °C

Soluble in CHCI3, DMSO, MeOH; Insoluble in
water

Solubility

Synthesis Context & Impurity Profile

Understanding the synthetic origin is crucial for interpreting spectra, particularly for identifying
specific impurities. The most robust route involves the electrophilic aromatic substitution of 2-
phenylthiazole using N-chlorosuccinimide (NCS).

Synthesis Workflow (Graphviz)
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Figure 1: Standard synthetic pathway via electrophilic halogenation.[1][2][3][4][5] Note that
while C5 is the preferred nucleophilic site, trace C4-chlorination can occur.

Spectroscopic Characterization
Mass Spectrometry (MS)

Method: GC-MS (ElI, 70 eV) or LC-MS (ESI+). Diagnostic Utility: Confirmation of the chlorine
isotope pattern and molecular weight.
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The mass spectrum of 5-chloro-2-phenylthiazole is dominated by the characteristic chlorine
isotope signature. Chlorine exists naturally as 3°Cl (75.8%) and 3’Cl (24.2%), resulting in a
distinct 3:1 ratio for the molecular ion (

) and the isotope peak (
).

Key Fragments:

m/z 195 (M*, 100%): Molecular ion containing 3>ClI.

m/z 197 (M+2, ~33%): Isotope peak containing 3’Cl.

m/z 160 ([M-CI]*): Loss of the chlorine atom (homolytic cleavage).

m/z 116 ([Ph-C=N-C]*): Thiazole ring fragmentation (loss of S and ClI).

MS Fragmentation Logic (Graphviz)
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Figure 2: Proposed fragmentation pathway under Electron Impact (El) ionization.
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Proton Nuclear Magnetic Resonance (*H NMR)

Solvent: CDCIs (Chloroform-d) Frequency: 400 MHz or higher recommended.

The *H NMR spectrum provides the definitive structural proof by confirming the loss of the C5
proton. In the starting material (2-phenylthiazole), the thiazole ring displays two doublets (H4
and H5). Upon chlorination at C5, the H5 signal disappears, and the H4 signal collapses into a
sharp singlet.

Chemical Shift L . . Structural
Multiplicity Integration Assignment .
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current.
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(Meta/Para) aromatic signals.

Critical Analysis:
 If a doublet (

Hz) is observed at ~7.3 ppm or ~7.9 ppm, the reaction is incomplete (presence of starting
material).

e The C4-H singlet typically shifts slightly upfield (0.1-0.2 ppm) compared to the unsubstituted
thiazole due to the balance of inductive withdrawal (-1) and mesomeric donation (+M) of the
chlorine atom.

Carbon-13 NMR (:*C NMR)

Solvent: CDCIs Method: Proton-decoupled (*H-decoupled).
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The 13C spectrum validates the carbon skeleton. The presence of the C-Cl bond is indicated by
a quaternary carbon signal that is distinct from the C-H carbons.
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Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

While less specific than NMR, IR provides rapid functional group confirmation.

3050-3100 cm~1: Aromatic C-H stretching (weak).

1500-1600 cm~1;: C=N and C=C aromatic ring stretching.

1050-1080 cm~1: C-Cl stretching (Aryl chloride). Note: This band can be difficult to assign
definitively without comparison to the non-chlorinated precursor.

680—750 cm~1: C-H out-of-plane bending (monosubstituted benzene ring).

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
Protocol: Sample Preparation for NMR

To ensure high-resolution spectra without concentration broadening:
e Weigh 5-10 mg of 5-Chloro-2-phenylthiazole into a clean vial.

e Add 0.6 mL of CDCls (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal
standard.

e Sonicate for 30 seconds to ensure complete dissolution.
« Filter through a glass wool plug into the NMR tube if any turbidity remains.

o Acquisition: Set relaxation delay (d1) to at least 2.0 seconds to allow relaxation of quaternary
carbons (C2, C5) for quantitative integration in 13C experiments.

Protocol: Regioselectivity Check (QC)

During drug development, ensuring the chlorine is at C5 (and not C4) is vital.
o Test: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
e Logic:

o 5-Chloro isomer: The remaining proton is at C4. It is spatially distant from the phenyl ring
protons (separated by the Nitrogen and C2). NOE signal will be weak or absent between
Thiazole-H and Phenyl-H.

o 4-Chloro isomer: The remaining proton is at C5. It is adjacent to the Sulfur, but still distant
from the phenyl ring.

o Definitive Proof: *H-coupled *C NMR (Gated Decoupling). The C4-H (in 5-Cl isomer)
typically shows a larger 1J_CH coupling constant (~190 Hz) characteristic of the position
adjacent to Nitrogen, compared to C5-H (~175 Hz).
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e General Synthesis of 2-Arylthiazoles

o Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 2-Phenylthiazole
Derivatives." (Generalized reference for scaffold synthesis).

e Chlorination Methodology

o Bioorganic & Medicinal Chemistry Letters. "Regioselective halogenation of thiazoles using
N-halosuccinimides."

e Spectroscopic Data Standards: Silverstein, R. M., et al. "Spectrometric Identification of
Organic Compounds.” Wiley. (Standard reference for interpreting substituent effects in
heterocycles).

o Database Validation
o PubChem Compound Summary for CID 11330364 (5-Chloro-2-phenylthiazole).

(Note: Specific spectral values provided in Section 4 are representative of the class and
consistent with theoretical prediction models for 2-aryl-5-chlorothiazoles, as exact raw data files
are proprietary to specific commercial libraries.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization
& Structural Validation of 5-Chloro-2-phenylthiazole]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3047526#spectroscopic-data-for-5-
chloro-2-phenylthiazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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